(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid

Synthetic Methodology Process Chemistry Boronic Acid Synthesis

Researchers requiring a monofluorinated biphenyl boronic acid for Suzuki-Miyaura couplings face challenges with protodeboronation and purity inconsistencies. (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid (CAS 909709-42-8) directly addresses these issues: • Ortho-fluorine substitution tunes transmetalation kinetics while maintaining manageable protodeboronation risk-unlike polyfluorinated analogs with millisecond half-lives. • Propyl chain delivers a calculated LogP of ~4.89, precisely modulating lipophilicity for liquid crystal mesophase alignment or drug-target binding. • Supplied at ≥97% purity (titration) to ensure reproducible yields in TFT-LCD, OLED, and pharmaceutical intermediate synthesis.

Molecular Formula C15H16BFO2
Molecular Weight 258.099
CAS No. 909709-42-8
Cat. No. B591665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
CAS909709-42-8
Molecular FormulaC15H16BFO2
Molecular Weight258.099
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCC)F)(O)O
InChIInChI=1S/C15H16BFO2/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16(18)19)15(17)10-13/h4-10,18-19H,2-3H2,1H3
InChIKeyXZGCBSYWWZAXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

909709-42-8: Technical Overview


(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid (CAS 909709-42-8) is a monofluorinated biphenyl boronic acid building block [1]. It features a boronic acid moiety at the 4-position of a biphenyl core, a propyl group at the 4'-position, and a single fluorine substituent at the 3-position (2-position relative to boron) . With a molecular formula of C15H16BFO2 and a molecular weight of 258.10 g/mol, it is primarily employed as an organoboron reagent in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures . The compound is supplied with purities typically ≥97% (by titration) and is characterized by a calculated LogP of approximately 4.89, indicating significant hydrophobicity .

Specific monofluorinated biphenyl boronic acid building block with ortho‑fluorine and para′‑propyl substitution
High‑purity titrated assay specification supports stoichiometric control in Suzuki–Miyaura coupling
High calculated hydrophobicity aligns with lipophilic target molecule design

Why Generic Substitution Fails for 909709-42-8


In boronic acid procurement, 'in-class' substitution is not scientifically valid. The combination of an ortho-fluorine and a para'-propyl group on the biphenyl scaffold in 909709-42-8 creates a unique reactivity and stability profile that is not replicated by simple phenylboronic acid or non-fluorinated analogs. The ortho-fluorine atom significantly alters the electronic environment of the boronic acid, affecting transmetalation kinetics in Suzuki-Miyaura couplings and introducing a quantifiable risk of protodeboronation under basic conditions [1]. This risk, while a potential synthetic challenge, is far less severe than that observed in polyfluorinated aryl boronic acids (where t½ for protodeboronation can be milliseconds) [2]. Conversely, the absence of fluorine in unsubstituted 4'-propylbiphenyl-4-ylboronic acid eliminates this electronic tuning, resulting in different coupling efficiencies and final product properties . The propyl chain is not an inert spectator; it critically modulates the compound's lipophilicity (LogP ≈ 4.89) , solubility, and its behavior in subsequent applications, such as liquid crystal mesophase alignment or drug-target binding. Therefore, substituting this specific intermediate with a simpler or differently substituted analog will alter reaction yields, final compound purity, and the physicochemical properties of the target molecule, jeopardizing the reproducibility of published synthetic routes and the performance of advanced materials.

Fluorine substitution mismatch
Removing ortho‑fluorine alters the electronic environment and transmetalation kinetics, potentially reducing coupling efficiency and product profile.
Alkyl chain length mismatch
Replacing propyl with shorter or longer chains shifts final lipophilicity and may affect liquid‑crystal mesophase behavior or ADME‑relevant properties.
Purity and anhydride content risk
Lower‑purity or unspecified‑anhydride alternatives may introduce stoichiometric errors and by‑products, undermining reaction reproducibility.

Quantitative Evidence Guide for 909709-42-8


Synthetic Yield Benchmarking

The synthesis of 909709-42-8 via lithiation-borylation of 3-fluoro-4'-propylbiphenyl with triisopropyl borate proceeds with a reported isolated yield of 65% . This is consistent with the 50-80% yield range typical for aryl boronic acids prepared by this method [1]. The yield is a direct consequence of the substrate's electronic and steric properties; the presence of a single ortho-fluorine does not significantly impede borylation, in contrast to more highly fluorinated or ortho-substituted arenes which can suffer from poor yields or require specialized, base-free protocols [2]. This reproducible yield provides a reliable cost-of-goods baseline for procurement and process scale-up compared to bespoke analogs requiring lower-yielding or more hazardous syntheses.

Synthetic yield
Class‑level inference
65% isolated yield (0.1 mol scale)
Aligns with typical lithiation‑borylation yield range (50–80%)
Supports process cost modeling; data to verify at scale
Synthetic Methodology Process Chemistry Boronic Acid Synthesis

Ortho-Fluorine Electronic Effects

The ortho-fluorine substituent in 909709-42-8 provides a quantifiable electronic effect not present in the non-fluorinated analog 4'-propylbiphenyl-4-ylboronic acid. The strong electron-withdrawing inductive effect (-I) of fluorine lowers the electron density on the aryl ring bearing the boronic acid. This is a class-level inference for ortho-fluoro aryl boronic acids, which typically exhibit altered transmetalation rates in Suzuki couplings and can lead to different regioselectivity outcomes compared to their non-fluorinated counterparts [1]. While 909709-42-8 is more stable toward protodeboronation than polyfluorinated derivatives, the presence of a single ortho-fluorine still accelerates protodeboronation relative to non-fluorinated phenylboronic acids (t½ months vs. milliseconds for pentafluorophenylboronic acid) [2]. This requires careful pH control during coupling reactions.

Electronic effect
Class‑level inference
ortho‑F: strong −I effect
Protodeboronation t½: intermediate between PhB(OH)₂ and polyfluorinated
Modulates coupling reactivity relative to non‑fluorinated analog
Requires pH control to manage protodeboronation
Medicinal Chemistry Materials Science Suzuki-Miyaura Coupling

Purity and Analytical Specification

Commercial specifications for 909709-42-8 define a purity range of 97-105% as determined by titration . This is a critical differentiator from generic 'boronic acid' offerings, which may be of undefined purity or contain significant anhydride (boroxine) content. The presence of varying anhydride amounts is a known characteristic of boronic acids and is explicitly noted on Certificates of Analysis . A high, titrated purity ensures stoichiometric accuracy in coupling reactions, minimizing the use of excess reagent and reducing by-product formation. This is a verifiable, quantitative benchmark for procurement; a user selecting a supplier of 909709-42-8 at 97% purity is guaranteeing a known quantity of active boronic acid moiety.

Purity specification
Direct comparison
97–105% (titration)
Defined active boronic acid content
Minimizes stoichiometric uncertainty from anhydride
Quality Control Procurement Analytical Chemistry

Lipophilicity Modulation (LogP)

The combination of a propyl chain and a single fluorine atom results in a calculated LogP (octanol-water partition coefficient) of approximately 4.89 for 909709-42-8 . This is significantly higher than that of the shorter-chain analog 4'-ethyl-3-fluorobiphenyl-4-ylboronic acid (estimated LogP ≈ 4.4) and lower than that of a dibutyl or longer-chain analog. This specific value is a class-level inference for molecules of this structure and is a direct result of the propyl group's hydrophobicity moderated by the polarizing effect of the fluorine [1]. The LogP value directly influences the compound's solubility in organic media and, by extension, the lipophilicity of the final coupled product. This is a critical parameter for the development of liquid crystals, where alkyl chain length precisely tunes mesophase transitions, and for drug discovery, where LogP is a primary determinant of bioavailability and membrane permeability.

Lipophilicity (LogP)
Class‑level inference
Calc. LogP: 4.89
ΔLogP ≈ +0.49 vs. ethyl analog
Influences organic‑phase solubility and final product ADME
Physicochemical Properties Drug Design Liquid Crystal Technology

Application Scenarios for 909709-42-8


Fluorinated Liquid Crystal Monomers

This compound is a critical building block for synthesizing fluorinated biphenyl liquid crystals used in thin-film transistor (TFT) LCDs . The specific propyl chain and ortho-fluorine substitution pattern are essential for achieving the desired dielectric anisotropy and mesophase temperature range. The calculated LogP of 4.89 and the ability to undergo efficient Suzuki coupling in aqueous solvents at room temperature with appropriate catalysts [1] make it ideal for constructing the long, lath-like molecules required for modern display technologies. Substituting a shorter or longer alkyl chain would yield a liquid crystal with an unacceptable mesophase transition temperature, rendering it useless for its intended application.

Late-Stage Functionalization for ADME

In drug discovery, 909709-42-8 is employed as a reagent in Suzuki-Miyaura couplings to introduce a 3-fluoro-4'-propylbiphenyl moiety into a drug candidate . The ortho-fluorine is known to improve metabolic stability by blocking oxidative metabolism at that position, while the propyl group enhances lipophilicity, potentially improving membrane permeability [2]. The quantifiable LogP of 4.89 for this intermediate provides a predictable increase in the final molecule's hydrophobicity. This is a targeted, data-driven approach to property modulation, in contrast to using a non-fluorinated or differently alkylated analog which would result in a suboptimal ADME profile.

OLED Material Synthesis

The compound serves as a precursor for the synthesis of organic semiconductors and charge-transport materials in OLEDs [3]. The fluorine atom influences the electronic distribution and charge carrier mobility within the solid state, while the propyl chain can impact film morphology and processability. The high, titrated purity (97-105%) of commercially available material is non-negotiable for electronic applications, where trace metal impurities and undefined oligomeric content (from anhydride formation) can create charge traps and dramatically reduce device efficiency and lifetime. Procurement of a defined, high-purity grade of 909709-42-8 is therefore a direct requirement for achieving reproducible device performance.

Chemical Biology Probe for Fluorine Effects

As a monofluorinated building block, 909709-42-8 is a valuable tool for chemical biologists seeking to understand the 'fluorine effect'. It can be incorporated into probes or ligands to assess the impact of a single aryl fluorine and a propyl tail on target binding affinity and selectivity . The availability of a reproducible, high-purity reagent (97%+) is essential for generating reliable structure-activity relationship (SAR) data. Using a less-defined or different analog would confound the results and lead to incorrect conclusions about the role of the specific substitution pattern.

Application
Selection Property
Validation Focus
Fluorinated liquid crystal monomers
ortho‑F & propyl substitution pattern
Dielectric anisotropy and mesophase temperature range
Late‑stage ADME modulation
Fluorine metabolic blocking and lipophilicity
Predicted LogP and metabolic stability impact
OLED charge‑transport materials
High titrated purity (97–105%)
Trace metal and oligomer content for device performance
Chemical biology fluorine‑effect probe
Defined monofluorinated building block
SAR data reproducibility and target engagement interpretation

Technical Documentation Hub

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